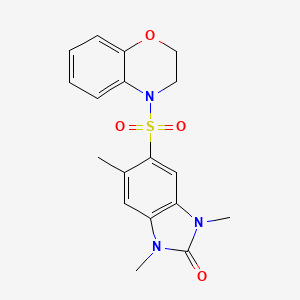

![molecular formula C22H18N2O4 B11063032 4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11063032.png)

4-(5-methoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-méthoxy-1H-indol-3-yl)-6-méthyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: 5-methoxy-N,N-diisopropyltryptamine Structurally, it features an indole ring substituted at the 3-position by an ethanamine group . This compound has garnered interest due to its diverse applications in various fields.

2. Preparation Methods

Synthetic Routes:: One method for synthesizing this compound involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, including the desired 2,4-disubstituted NH-imidazoles . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production:: While specific industrial production methods for this compound are not widely documented, research continues to explore efficient and scalable synthetic routes.

3. Chemical Reactions Analysis

Reactions::Oxidation: Investigating its susceptibility to oxidation reactions could provide insights into its stability and reactivity.

Reduction: Reduction reactions may yield novel derivatives with altered properties.

Substitution: Substituent modifications can impact its biological activity.

Nickel catalysts: Used in the cyclization process.

Amido-nitriles: Precursors for the cyclization reaction.

Major Products:: The major product is the 2,4-disubstituted NH-imidazole core.

4. Scientific Research Applications

Chemistry::Heterocyclic Synthesis: Researchers explore its utility as a building block for more complex heterocycles.

Functional Materials: Its unique structure may find applications in materials science.

Neuropharmacology: Given its tryptamine backbone, investigations into its effects on neurotransmitter systems are relevant.

Plant Growth Regulation: It acts as a plant growth regulator, affecting development and hormone regulation.

5. Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

6. Comparison with Similar Compounds

While direct analogs are scarce, comparing its structure and properties with related compounds (such as other tryptamines or imidazoles) can highlight its uniqueness.

Méthodes De Préparation

Synthetic Routes:: One method for synthesizing this compound involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, including the desired 2,4-disubstituted NH-imidazoles . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Industrial Production:: While specific industrial production methods for this compound are not widely documented, research continues to explore efficient and scalable synthetic routes.

Analyse Des Réactions Chimiques

Reactions::

Oxidation: Investigating its susceptibility to oxidation reactions could provide insights into its stability and reactivity.

Reduction: Reduction reactions may yield novel derivatives with altered properties.

Substitution: Substituent modifications can impact its biological activity.

Nickel catalysts: Used in the cyclization process.

Amido-nitriles: Precursors for the cyclization reaction.

Major Products:: The major product is the 2,4-disubstituted NH-imidazole core.

Applications De Recherche Scientifique

Chemistry::

Heterocyclic Synthesis: Researchers explore its utility as a building block for more complex heterocycles.

Functional Materials: Its unique structure may find applications in materials science.

Neuropharmacology: Given its tryptamine backbone, investigations into its effects on neurotransmitter systems are relevant.

Plant Growth Regulation: It acts as a plant growth regulator, affecting development and hormone regulation.

Mécanisme D'action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

While direct analogs are scarce, comparing its structure and properties with related compounds (such as other tryptamines or imidazoles) can highlight its uniqueness.

Propriétés

Formule moléculaire |

C22H18N2O4 |

|---|---|

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

4-(5-methoxy-1H-indol-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |

InChI |

InChI=1S/C22H18N2O4/c1-24-18-6-4-3-5-13(18)21-20(22(24)26)15(10-19(25)28-21)16-11-23-17-8-7-12(27-2)9-14(16)17/h3-9,11,15,23H,10H2,1-2H3 |

Clé InChI |

TWQDROQVTDHZBD-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CNC5=C4C=C(C=C5)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

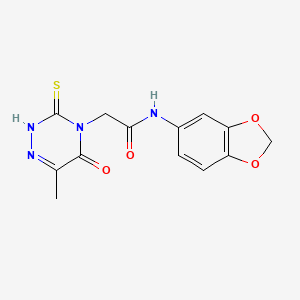

![3-ethylsulfanyl-9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11062950.png)

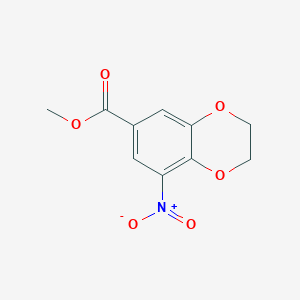

![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole](/img/structure/B11062956.png)

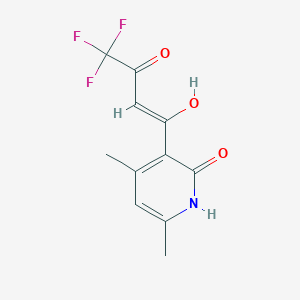

![N-(4-fluorophenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11062969.png)

![Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-](/img/structure/B11062972.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11062976.png)

![2-[3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11062989.png)

![6-(1,3-Benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11063002.png)

![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11063015.png)

![Cyclopentyl(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11063016.png)

![[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl][4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B11063022.png)